molecular formula C15H17F2N5O B7449644 4-[[1-(2,2-Difluoro-2-phenylethyl)triazol-4-yl]methyl]piperazin-2-one

4-[[1-(2,2-Difluoro-2-phenylethyl)triazol-4-yl]methyl]piperazin-2-one

Cat. No. B7449644
M. Wt: 321.33 g/mol
InChI Key: FYJFJLAQBOLPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[1-(2,2-Difluoro-2-phenylethyl)triazol-4-yl]methyl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DFTP and is synthesized using a specific method that involves several steps.

Mechanism of Action

The mechanism of action of DFTP is not fully understood, but it is believed to work by inhibiting specific enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and has been shown to be effective against certain types of cancer.
Biochemical and Physiological Effects
DFTP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, DFTP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DFTP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have significant activity against certain types of cancer cells. However, there are limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on DFTP. One area of research is in the development of new drugs for the treatment of cancer. DFTP has shown significant activity against certain types of cancer cells and may be useful in the development of new chemotherapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of DFTP involves the use of several chemical reagents and solvents. The first step involves the reaction of 2,2-difluoro-2-phenylethylamine with triethyl orthoformate to produce a specific intermediate. The intermediate is then reacted with piperazine and sodium hydride to produce DFTP. The synthesis process is complex and requires careful monitoring of reaction conditions to achieve high yields.

Scientific Research Applications

DFTP has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs for the treatment of various diseases. DFTP has been shown to have significant activity against certain types of cancer cells and has been investigated as a potential chemotherapeutic agent.

properties

IUPAC Name

4-[[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O/c16-15(17,12-4-2-1-3-5-12)11-22-9-13(19-20-22)8-21-7-6-18-14(23)10-21/h1-5,9H,6-8,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJFJLAQBOLPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CN(N=N2)CC(C3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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